molecular formula C13H17ClN2O2 B7588845 4-chloro-2-methoxy-N-piperidin-4-ylbenzamide

4-chloro-2-methoxy-N-piperidin-4-ylbenzamide

Cat. No. B7588845
M. Wt: 268.74 g/mol
InChI Key: QLGFFSQMNANOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-methoxy-N-piperidin-4-ylbenzamide, also known as N-desmethylclozapine or norclozapine, is a chemical compound that belongs to the class of atypical antipsychotic drugs. It is a metabolite of clozapine, a medication used to treat schizophrenia and other psychiatric disorders. Norclozapine has been found to possess unique pharmacological properties that make it a promising candidate for scientific research.

Mechanism of Action

Norclozapine acts by blocking the activity of dopamine receptors in the brain, which reduces the levels of dopamine and other neurotransmitters. This results in a decrease in psychotic symptoms such as hallucinations, delusions, and disorganized thinking. Norclozapine also modulates the activity of serotonin and histamine receptors, which contributes to its therapeutic effects.
Biochemical and Physiological Effects:
Norclozapine has been found to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of prolactin, a hormone that regulates lactation and reproductive function. Norclozapine also affects the metabolism of other drugs, particularly those that are metabolized by the liver. It has been found to inhibit the activity of certain liver enzymes, which can lead to drug interactions and adverse effects.

Advantages and Limitations for Lab Experiments

Norclozapine has several advantages for use in laboratory experiments. It is a well-characterized compound with a known synthesis method and high purity. It has also been extensively studied for its pharmacological properties and therapeutic potential. However, there are some limitations to its use in laboratory experiments. Norclozapine has a relatively short half-life, which can make it difficult to maintain consistent levels in the body. It also has a narrow therapeutic window, which means that it can be toxic at high doses.

Future Directions

There are several potential future directions for research on norclozapine. One area of interest is its use in combination with other drugs for the treatment of psychiatric disorders. Norclozapine has been found to enhance the therapeutic effects of other antipsychotic drugs, and it may have similar effects with other classes of drugs. Another area of interest is the development of new formulations of norclozapine that can improve its pharmacokinetic properties and increase its therapeutic window. Finally, there is a need for further research on the biochemical and physiological effects of norclozapine, particularly with regard to its interactions with other drugs and its effects on liver function.

Synthesis Methods

The synthesis of norclozapine involves the reduction of the nitro group in clozapine using a palladium catalyst and hydrogen gas. The resulting compound is then treated with piperidine and chloroacetyl chloride to obtain 4-chloro-2-methoxy-N-piperidin-4-ylbenzamide. The synthesis method has been optimized to yield high purity norclozapine for research purposes.

Scientific Research Applications

Norclozapine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit strong affinity for dopamine, serotonin, and histamine receptors in the brain, which makes it a potent modulator of neurotransmitter activity. Norclozapine has been investigated for its potential use in the treatment of schizophrenia, depression, bipolar disorder, and anxiety disorders.

properties

IUPAC Name

4-chloro-2-methoxy-N-piperidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-18-12-8-9(14)2-3-11(12)13(17)16-10-4-6-15-7-5-10/h2-3,8,10,15H,4-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGFFSQMNANOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)NC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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